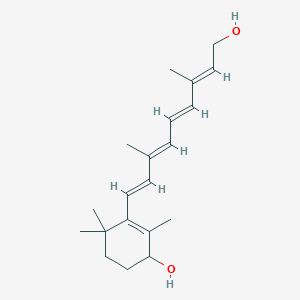
All-trans-4-hydroxyretinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
All-trans-4-hydroxyretinol is a retinoid that consists of all-trans-retinol having a hydroxy substituent at position 4 on the cyclohexenyl ring. It has a role as a human xenobiotic metabolite and a mouse metabolite. It is a retinoid and a diol. It derives from an all-trans-retinol.
Wissenschaftliche Forschungsanwendungen
1. Role in Cell Differentiation and Leukemia Treatment
All-trans-4-hydroxyretinol is implicated in the differentiation of leukemia cells. Faria et al. (1998) reported that in human promyelocytic leukemia cells (NB4 cells), metabolism of all-trans-retinol led to the production of compounds including this compound. This compound was found to significantly increase in differentiated cells compared to undifferentiated cells. Additionally, exogenously added 4-oxoretinol, a derivative of this compound, was capable of inducing differentiation in NB4 cells, suggesting a potential therapeutic application in leukemia treatment (Faria et al., 1998).
2. Activation of Retinoic Acid Receptors
This compound also plays a role in activating retinoic acid receptors. Research by Achkar et al. (1996) showed that 4-oxoretinol, produced from retinol, can bind and activate transcription of retinoic acid receptors, which is critical for cell differentiation and development. This study demonstrated that this compound and its derivative, 4-oxoretinol, do not require conversion to retinoic acid to be active, indicating a distinct pathway in retinoid signaling (Achkar et al., 1996).
3. Impact on Retinoid Metabolism and Binding
Leo et al. (1989) studied the metabolism of retinol and retinoic acid by human liver cytochrome P450IIC8, where retinol was converted to various metabolites, including 4-hydroxyretinol. This study highlighted the significant role of specific cytochrome P450 enzymes in the metabolism of vitamin A and its derivatives, contributing to the balance of vitamin A concentrations in the body (Leo et al., 1989).
Eigenschaften
| 15353-44-3 | |
Molekularformel |
C20H30O2 |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
3-[(1E,3E,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-2,4,4-trimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C20H30O2/c1-15(7-6-8-16(2)12-14-21)9-10-18-17(3)19(22)11-13-20(18,4)5/h6-10,12,19,21-22H,11,13-14H2,1-5H3/b8-6+,10-9+,15-7+,16-12+ |
InChI-Schlüssel |
IOELQUUUYMBPSA-RMWYGNQTSA-N |
Isomerische SMILES |
CC1=C(C(CCC1O)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C |
SMILES |
CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CCO)C)C |
Kanonische SMILES |
CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CCO)C)C |
Synonyme |
4-hydroxy-retinol 4-hydroxyretinol 4OHROL |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2Z)-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene]-N'-phenylthiourea](/img/structure/B1238141.png)
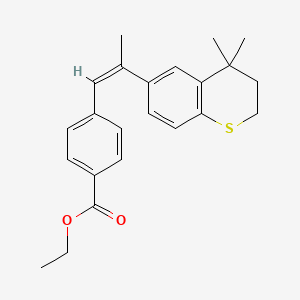

![3-[(E)-[(3aR,4S,5S,6aR)-4-[(E,3R)-3-cyclohexyl-3-hydroxyprop-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]methyl]benzoic acid](/img/structure/B1238146.png)

![4-hydroxy-4-[(3E,5E,7E,9E,11E,13E,15E)-18-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyl-2-oxooctadeca-3,5,7,9,11,13,15-heptaen-17-ynyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B1238148.png)
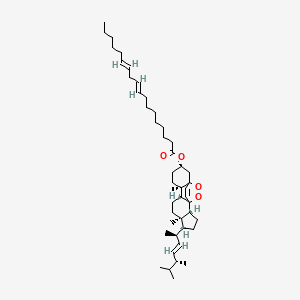
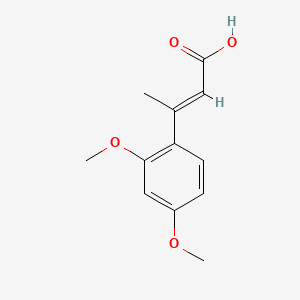


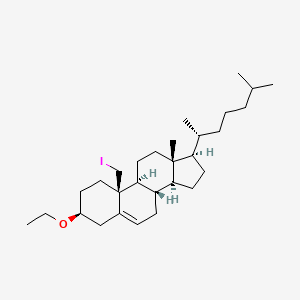


![3-[3-[(E)-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B1238163.png)
